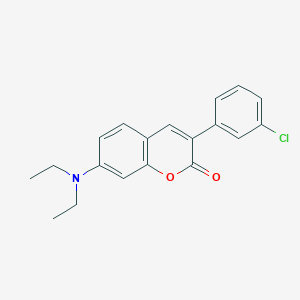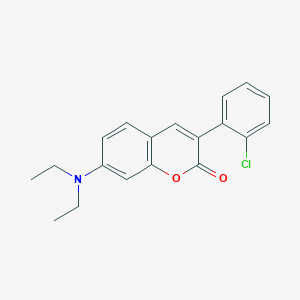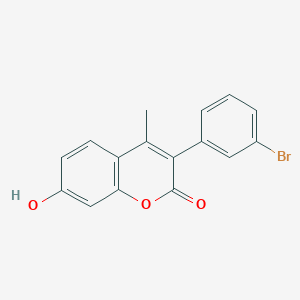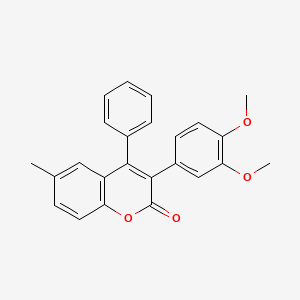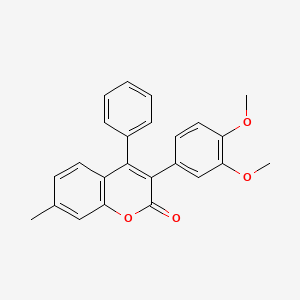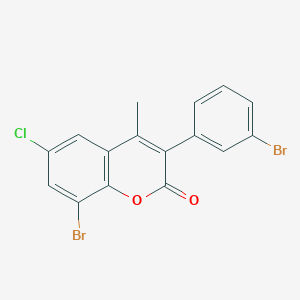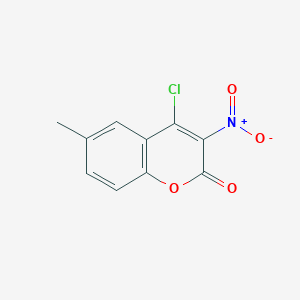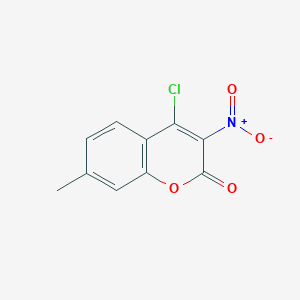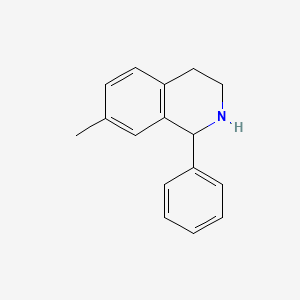
N-(2,6-dichloro-4-pyridyl)-N'-phenylurea
Descripción general
Descripción
“N-(2,6-dichloro-4-pyridyl)-N’-phenylurea” is a synthetic compound . It is one of the aromatic and synthetic cytokinins, which are more resistant to inactivation or degradation .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, the synthesis of 4-amino-2,6-dichloropyridine was developed starting from 2,6-dichloropyridine. The starting material was oxidized to give a pyridine N-oxide derivative, which was then subjected to nitration followed by reduction .Chemical Reactions Analysis
The chemical reactions involving “N-(2,6-dichloro-4-pyridyl)-N’-phenylurea” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Antiviral Activity
N-(pyrimidin-5-yl)-N′-phenylureas, closely related to N-(2,6-dichloro-4-pyridyl)-N'-phenylurea, have demonstrated good anti-TMV (tobacco mosaic virus) activity. Some compounds in this group displayed higher activity than virazole, a known antiviral medication, at specific concentrations (Yuan et al., 2011).
Plant Growth and Embryogenesis
Research on diphenylurea derivatives, including compounds similar to this compound, has shown their ability to stimulate somatic embryogenesis in various Citrus species. These derivatives have shown superior embryogenic performance compared to classical adenine-cytokinins and other diphenylurea derivatives (Carra et al., 2006).
Water Treatment and Herbicide Transformation
Phenylurea herbicides, closely related to this compound, have been studied for their transformation during drinking water disinfection. Their reaction with aqueous chlorine, particularly at different pH levels, has been analyzed to understand their potential transformation in water treatment systems (Chusaksri et al., 2012).
Bioremediation of Environmental Contaminants
Studies on the bioremediation of environmental contaminants have investigated the enhanced mineralization of diuron, a phenylurea herbicide closely related to this compound. The research focused on using cyclodextrin-based technologies and bacterial consortia to achieve complete mineralization of diuron in soil systems (Villaverde et al., 2012).
Fruit Growth and Quality Improvement
N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) has been studied for its influence on the growth and quality of kiwifruits under different pollination conditions. The studies have shown that CPPU application can increase fruit weight and size in pollinated fruits, and affect various quality parameters (Ainalidou et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of N-(2,6-dichloro-4-pyridyl)-N’-phenylurea is the enzyme cytokinin oxidase/dehydrogenase (CKX) . This enzyme plays a crucial role in the degradation of cytokinins, which are plant hormones that regulate various developmental processes .
Mode of Action
N-(2,6-dichloro-4-pyridyl)-N’-phenylurea acts as an inhibitor of CKX . By inhibiting this enzyme, the compound reduces the degradation of cytokinins in plants . This results in an increase in cytokinin levels and signaling, which can have various effects on plant growth and development .
Biochemical Pathways
The inhibition of CKX affects the cytokinin degradation pathway . Cytokinins play a key role in various biochemical pathways, including cell division, plant morphogenesis, and response to environmental stimuli . By inhibiting CKX and thus increasing cytokinin levels, N-(2,6-dichloro-4-pyridyl)-N’-phenylurea can influence these pathways and their downstream effects .
Pharmacokinetics
The compound’s ability to inhibit ckx suggests that it can be taken up by plant cells and interact with its target enzyme . The compound’s impact on bioavailability, as well as its absorption, distribution, metabolism, and excretion (ADME) properties, would be an interesting area for future research.
Result of Action
The inhibition of CKX by N-(2,6-dichloro-4-pyridyl)-N’-phenylurea leads to increased cytokinin levels and signaling in plants . This can result in various molecular and cellular effects, such as enhanced cell division and growth, altered plant morphology, and increased responsiveness to environmental stimuli .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-10-6-9(7-11(14)17-10)16-12(18)15-8-4-2-1-3-5-8/h1-7H,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYLVRQKBVURJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=NC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



